molecular formula C21H28N2O6S2 B2635719 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid CAS No. 900137-33-9

4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid

Cat. No.: B2635719
CAS No.: 900137-33-9
M. Wt: 468.58
InChI Key: PIUIKICUDPJIHF-UHFFFAOYSA-N
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Description

4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is a complex organic compound characterized by its sulfonamide groups Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of aromatic amines followed by coupling reactions to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of sulfonamide groups and butanoic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[[2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-15-8-10-18(11-9-15)30(26,27)23(5)19-14-20(17(3)13-16(19)2)31(28,29)22(4)12-6-7-21(24)25/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUIKICUDPJIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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